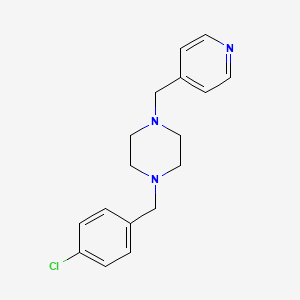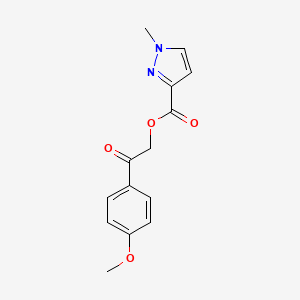![molecular formula C15H25N5O2S B10951078 N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10951078.png)
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide typically involves the condensation of 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the presence of bases like triethylamine to facilitate the reaction . The process may also involve the use of sulfonyl chlorides to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . Its sulfonamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and potential use as an explosive.
1-phenyl-3-tolylpyrazole: Exhibits significant antileishmanial and antimalarial activities.
Uniqueness
Its ability to form stable complexes with metals and its biological activity make it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C15H25N5O2S |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-1-ethyl-3-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C15H25N5O2S/c1-6-19-10-15(14(5)18-19)23(21,22)16-8-11(2)9-20-13(4)7-12(3)17-20/h7,10-11,16H,6,8-9H2,1-5H3 |
InChI Key |
NQNKGMASCFZDKV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NCC(C)CN2C(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}carbonyl)-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B10950996.png)

![2,4-Difluorophenyl [(9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] ether](/img/structure/B10951006.png)
![2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10951008.png)
![ethyl 9-methyl-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10951020.png)
![1-(2-Chloro-6-fluorobenzyl)-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B10951035.png)

![Diethyl 5-[({[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10951050.png)
![2-(2,4-dichlorophenoxy)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B10951053.png)
![1-(difluoromethyl)-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-propyl-1H-pyrazole-4-sulfonamide](/img/structure/B10951060.png)
![4-[(4-tert-butylphenoxy)methyl]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B10951061.png)
![3,4-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B10951065.png)
![1-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1H-tetrazole](/img/structure/B10951069.png)
![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10951073.png)
